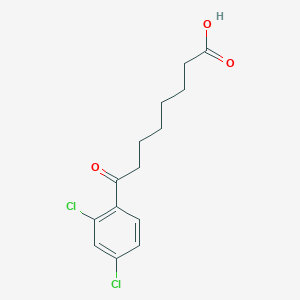

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid

CAS No.: 898791-27-0

Cat. No.: VC2484989

Molecular Formula: C14H16Cl2O3

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898791-27-0 |

|---|---|

| Molecular Formula | C14H16Cl2O3 |

| Molecular Weight | 303.2 g/mol |

| IUPAC Name | 8-(2,4-dichlorophenyl)-8-oxooctanoic acid |

| Standard InChI | InChI=1S/C14H16Cl2O3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |

| Standard InChI Key | ZWGDNIGSLNPNIF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCC(=O)O |

Introduction

8-(2,4-Dichlorophenyl)-8-oxooctanoic acid is identified by its Chemical Abstracts Service (CAS) registry number 898791-27-0. Its molecular formula is C14H16Cl2O3, corresponding to a molecular weight of 303.18 g/mol. The compound is also referenced by its MDL Number MFCD02260934 in chemical databases .

The structure of this compound features three key components:

-

A 2,4-dichlorophenyl group, with chlorine atoms positioned at the 2 and 4 positions of the benzene ring

-

A carbonyl (ketone) group connecting the phenyl ring to the aliphatic chain

-

An octanoic acid chain terminating in a carboxylic acid functional group

This structural arrangement creates a molecule with distinct chemical characteristics. The carboxylic acid group provides acidic properties and opportunities for derivatization. The carbonyl group offers potential for nucleophilic addition reactions, while the dichlorophenyl moiety introduces electron-withdrawing effects that influence the electronic distribution throughout the molecule. The chlorine atoms at specific positions on the phenyl ring affect the compound's physical properties including lipophilicity, which may have implications for its solubility and potential biological activity.

| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated Date |

|---|---|---|---|---|---|

| American Custom Chemicals Corporation | HCH0032686 | 95.00% | 1G | $897.44 | 2021-12-16 |

| American Custom Chemicals Corporation | HCH0032686 | 95.00% | 5G | $1,988.91 | 2021-12-16 |

| American Custom Chemicals Corporation | HCH0032686 | 95.00% | 10G | $2,789.33 | 2021-12-16 |

| Crysdot | CD12011535 | 95+% | 1g | $316.00 | 2021-12-16 |

| Crysdot | CD12011535 | 95+% | 5g | $1,156.00 | 2021-12-16 |

| Rieke Metals | 7143f | 97% | 1g | $303.00 | 2021-12-16 |

| Rieke Metals | 7143f | 97% | 2g | $529.00 | 2021-12-16 |

| Rieke Metals | 7143f | 97% | 5g | $1,250.00 | 2021-12-16 |

This pricing structure reveals several important market characteristics:

The relatively high price point suggests limited production volume and specialized applications, which is typical for compounds primarily utilized in research settings rather than industrial processes .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid, it is valuable to examine structurally related compounds. While direct information on similar compounds is limited in the search results, we can analyze the structural relationships and potential differences in properties.

The following table presents a comparative analysis of 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid with related dichlorophenyl compounds:

| Compound | Functional Group | Chlorine Positions | Potential Property Differences |

|---|---|---|---|

| 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid | Carboxylic acid | 2,4 | Reference compound; higher acidity; potential for hydrogen bonding |

| 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid | Carboxylic acid | 2,3 | Altered electronic distribution on phenyl ring; potentially different reactivity profile |

| 8-(3,4-Dichlorophenyl)-8-oxooctanoic acid | Carboxylic acid | 3,4 | Different electron-withdrawing effects; altered regioselectivity in reactions |

| Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate | Ethyl ester | 2,4 | Reduced acidity; increased lipophilicity; different hydrogen bonding capability |

The position of the chlorine atoms on the phenyl ring significantly impacts the electronic properties of these compounds. For instance, the 2,4-dichloro substitution pattern in the target compound creates a distinct electronic environment that influences both its chemical reactivity and potential biological interactions. This pattern differs from the 2,3-dichloro or 3,4-dichloro arrangements, which would alter the electron distribution throughout the molecule.

Similarly, the presence of a carboxylic acid functional group in 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid, as opposed to an ethyl ester in related compounds, results in different physical properties - particularly regarding solubility, acidity, and hydrogen bonding capacity.

Research Challenges and Future Directions

Despite its interesting structural features and potential applications, several challenges and opportunities exist for future research on 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid:

Synthetic Optimization

Development of more efficient and cost-effective synthetic routes could significantly reduce the current high market price and increase accessibility for research. Potential approaches include:

-

Exploration of catalytic methods for the key bond-forming steps

-

Investigation of green chemistry approaches to reduce waste and environmental impact

-

Development of one-pot multi-step procedures to streamline production

Structure-Activity Relationship Studies

Systematic studies comparing the properties and activities of 8-(2,4-Dichlorophenyl)-8-oxooctanoic acid with structurally related compounds could provide valuable insights:

-

Examination of how chlorine position affects chemical reactivity and biological activity

-

Investigation of the impact of carbon chain length on physical and biological properties

-

Comparative analysis of acid versus ester or amide derivatives

Application-Specific Research

Focused research into specific application areas could uncover valuable uses for this compound:

-

Screening for biological activity against various targets including enzymes, receptors, and microorganisms

-

Exploration as a building block for materials science applications

-

Investigation as an intermediate in the synthesis of more complex bioactive molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume